2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole
Description
2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with a tetrazole ring and a chlorophenyl group
Properties
IUPAC Name |
2-[[1-(4-chlorophenyl)tetrazol-5-yl]methylsulfanyl]-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6S/c1-22-14-5-3-2-4-13(14)18-16(22)24-10-15-19-20-21-23(15)12-8-6-11(17)7-9-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXHQLYYRSTDET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC3=NN=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: This compound shares the chlorophenyl and sulfanyl groups but differs in its core structure.
1-(4-Chlorophenyl)-2-({4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone: This compound features a triazole ring instead of a tetrazole ring.
Uniqueness
2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole is unique due to its combination of a benzimidazole core with a tetrazole ring and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for various applications .
Biological Activity
2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C₁₄H₁₁ClN₅S, with a molecular weight of 367.8 g/mol. The structure features a benzimidazole core linked to a tetrazole moiety, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including the compound . For instance, research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. In particular, derivatives of benzimidazole have shown promise in inhibiting cell proliferation in breast cancer models (A549 cells) .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole | A549 | 10 | |
| Benzimidazole Derivative A | MCF-7 | 15 | |
| Benzimidazole Derivative B | HeLa | 12 |
Antimicrobial Activity
In addition to its anticancer effects, the compound exhibits antimicrobial properties . Studies have demonstrated that benzimidazole derivatives can inhibit the growth of various bacterial strains. This activity is attributed to their ability to disrupt bacterial cell wall synthesis and function as inhibitors of key metabolic pathways .
Table 2: Antimicrobial Activity Against Bacterial Strains
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Cellular Proliferation : The compound likely interferes with key signaling pathways involved in cell cycle regulation, leading to apoptosis in cancer cells.
- Antimicrobial Mechanism : The disruption of bacterial cell wall integrity and inhibition of nucleic acid synthesis are potential mechanisms through which this compound exerts its antimicrobial effects.
Case Studies and Research Findings
A notable study conducted by researchers at the University of Groningen explored the application of benzimidazole derivatives in drug design, emphasizing their role as effective agents against specific cancer types. The study utilized both in vitro and in vivo models to assess the efficacy and safety profiles of these compounds .
Another investigation focused on the structure-activity relationship (SAR) of benzimidazole derivatives, revealing that modifications at specific positions significantly enhance their biological activity against targeted cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
